![molecular formula C17H16N2O2 B14196786 5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- CAS No. 833122-28-4](/img/structure/B14196786.png)
5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of their rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- typically involves multicomponent reactions. One efficient method involves a one-pot multicomponent reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production methods could be developed based on the synthetic routes described above.
化学反応の分析
Types of Reactions
5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: t-BuOOH in the presence of Mn(OTf)2 as a catalyst at 25°C in water.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline derivatives, while reduction can yield alcohols or amines.
科学的研究の応用
5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as selective estrogen receptor degraders (SERDs) for treating cancer. They target estrogen receptors, which are involved in the regulation of gene expression and cellular proliferation.
Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: Its ability to interact with various biological targets makes it useful for studying cellular pathways and mechanisms.
作用機序
The mechanism of action of 5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- involves its interaction with molecular targets such as estrogen receptors. By binding to these receptors, the compound can modulate gene expression and cellular proliferation pathways. This interaction can lead to the degradation of estrogen receptors, thereby inhibiting the growth of estrogen-dependent cancer cells .
類似化合物との比較
Similar Compounds
Pyrano[2,3-b]quinoline: Another heterocyclic compound with similar structural features and biological activities.
Benzo[h]pyrano[2,3-b]quinoline: Shares structural similarities and can be synthesized using similar multicomponent reactions.
Cyclopenta[b]pyridin-5-one: A related compound that undergoes similar oxidation reactions.
Uniqueness
5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- is unique due to its specific structural configuration, which allows for selective interactions with molecular targets such as estrogen receptors. This specificity makes it a valuable compound for targeted therapeutic applications, particularly in the treatment of cancer.
特性
CAS番号 |
833122-28-4 |
|---|---|
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC名 |
11,11-dimethyl-12-oxa-3,6-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8(13),14,16-heptaen-10-ol |
InChI |
InChI=1S/C17H16N2O2/c1-17(2)13(20)9-12-15-14(18-7-8-19-15)10-5-3-4-6-11(10)16(12)21-17/h3-8,13,20H,9H2,1-2H3 |
InChIキー |
MOPFOFCGASRDGJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CC2=C(O1)C3=CC=CC=C3C4=NC=CN=C24)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)
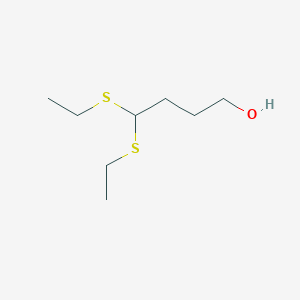
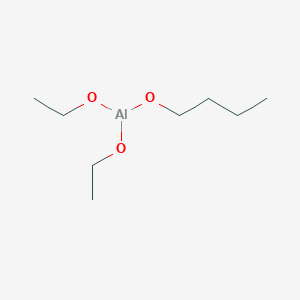
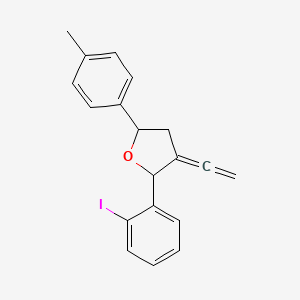
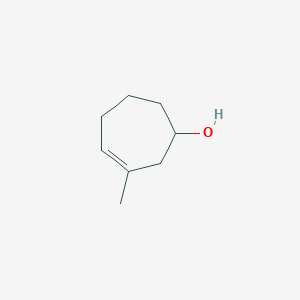
![3,7-Dioxatricyclo[4.2.0.0~2,4~]octane](/img/structure/B14196727.png)
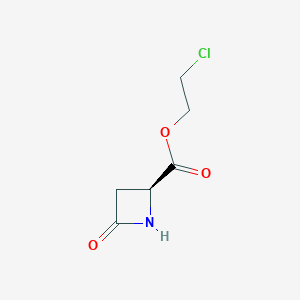
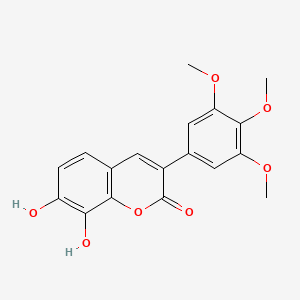
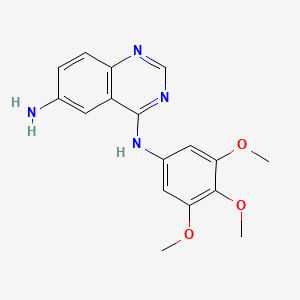
![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14196763.png)

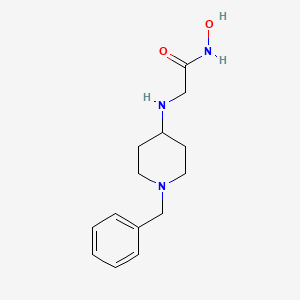
![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)
